molecular formula C10H9ClN2S B2530764 1-(4-chlorobenzyl)-1H-imidazole-2-thiol CAS No. 95333-72-5

1-(4-chlorobenzyl)-1H-imidazole-2-thiol

Cat. No.: B2530764
CAS No.: 95333-72-5
M. Wt: 224.71
InChI Key: VCGVPCBVKFXEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-1H-imidazole-2-thiol (: 95333-72-5) is a synthetic organic compound with the molecular formula C 10 H 9 ClN 2 S and a molecular weight of 224.71 . This chemical features an imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, which is a fundamental building block in many biologically active molecules . The imidazole ring is substituted at the 1-position with a 4-chlorobenzyl group and at the 2-position with a thiol group. The compound is a chlorobenzyl derivative of 1H-imidazole-2-thiol. The core structure of this compound, the imidazole ring, is a privileged scaffold in medicinal chemistry and drug discovery . The presence of the thiol group can act as a hydrogen bond donor or acceptor and can be involved in coordination with metals, while the chlorobenzyl group contributes to lipophilicity, which can influence membrane permeability in biological systems. Although specific biological data for this exact molecule is limited in public literature, structurally related chlorobenzyl-imidazole derivatives have been documented to possess significant antimicrobial and antifungal activities in scientific research . This suggests its potential value as a key synthon or intermediate in organic synthesis, particularly for developing novel pharmacologically active compounds. Researchers are exploring its use as a lead structure for creating new chemical entities with optimized properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGVPCBVKFXEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CNC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Chlorobenzyl 1h Imidazole 2 Thiol and Its Derivatives

Established Synthetic Routes and Reaction Mechanisms

The formation of the imidazole-2-thiol scaffold is a well-documented area of heterocyclic chemistry, with several reliable methods being applicable to the synthesis of the title compound and its analogs.

Cyclization reactions represent a fundamental and widely used approach for synthesizing imidazole-2-thiols. These methods involve the intramolecular condensation of a suitably functionalized open-chain precursor to form the heterocyclic ring.

One of the classic methods adaptable for this synthesis is the Markwald synthesis. derpharmachemica.com This process typically involves the reaction of an α-amino ketone or α-amino aldehyde with a source of thiocyanate, such as potassium thiocyanate (KSCN). derpharmachemica.com For the specific synthesis of 1-(4-chlorobenzyl)-1H-imidazole-2-thiol, the reaction would likely start from a precursor like 2-amino-1-(4-chlorobenzylamino)ethanone. The reaction mechanism proceeds through the initial formation of a thiourea derivative, which then undergoes intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon, followed by dehydration to yield the final imidazole-2-thiol product.

Another relevant cyclization strategy involves the reaction of α-haloketones with substituted thioureas. In this approach, N-(4-chlorobenzyl)thiourea could be reacted with a 2-haloacetaldehyde derivative. The reaction initiates with the S-alkylation of the thiourea by the α-haloketone, forming an isothiouronium salt. This intermediate then undergoes cyclization and dehydration, often promoted by a base, to yield the target 1,3-disubstituted imidazole-2-thione.

An alternative strategy to building the imidazole (B134444) ring from scratch is to introduce the thiol group onto a pre-existing 1-(4-chlorobenzyl)-1H-imidazole ring system. This is typically achieved through nucleophilic substitution reactions at the C-2 position of the imidazole ring. acs.org

For this approach to be successful, the C-2 position must be activated with a suitable leaving group, such as a halogen (e.g., bromine or chlorine), a nitro group, or a sulfonyl group. acs.org The synthesis would begin with the preparation of 1-(4-chlorobenzyl)-2-halo-1H-imidazole. This activated intermediate is then treated with a sulfur-containing nucleophile. Reagents like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis can effectively displace the leaving group to introduce the thiol functionality at the C-2 position.

A more advanced cascade reaction has also been described for the synthesis of 2-thioimidazoles, which involves the addition of a thiol to a propargylcyanamide precursor, followed by cycloisomerization. acs.org This method broadens the diversity of substituents that can be introduced. acs.org

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like this compound in a single step from three or more starting materials. This strategy is valued for its atom economy and operational simplicity. nano-ntp.com

A plausible multi-component synthesis for 2,4,5-trisubstituted imidazoles involves the one-pot condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate. nano-ntp.combiotechjournal.in To adapt this for the target molecule and incorporate the thiol group, a variation of the Radziszewski synthesis could be employed using a thiourea derivative. A one-pot reaction between an α-haloketone, 4-chlorobenzylamine, and a thiocyanate salt would condense to form the desired product, avoiding the isolation of intermediates. Such reactions are often performed under solvent-free conditions or with microwave assistance to improve yields and reduce reaction times. derpharmachemica.com

Optimization of Synthesis Parameters

The efficiency, yield, and purity of the synthesized this compound are highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, and the use of catalysts is critical for developing a robust and scalable synthetic process.

The choice of solvent plays a critical role in the synthesis of imidazole derivatives, influencing reactant solubility, reaction rates, and sometimes the reaction pathway itself.

Solvent Polarity : Polar protic solvents like ethanol and water are commonly used and can increase reaction rates by stabilizing charged intermediates and transition states through hydrogen bonding. nano-ntp.com For instance, the cyclization of chalcones to form pyrazoline-substituted imidazole-2-thiols is often carried out in refluxing ethanol. A mixture of ethanol and water was found to be the optimal solvent system for a taurine-catalyzed synthesis of triaryl-imidazoles, yielding the highest product percentage. nano-ntp.com In contrast, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also effective, particularly in nucleophilic substitution reactions, as they can favorably solvate cations while leaving the nucleophile relatively free, enhancing its reactivity. nano-ntp.comsapub.org

Temperature : Most of the synthetic routes, including cyclization and nucleophilic substitution, require heating to proceed at a reasonable rate. sapub.org Reactions are frequently carried out at the reflux temperature of the chosen solvent. sapub.org Specific high-temperature conditions, such as heating to 120 °C in a sealed pressure tube, have been employed for certain cascade reactions to ensure the completion of the multi-step sequence. acs.org

pH/Base : The pH of the reaction medium is another crucial factor. Many steps, such as the final dehydration in cyclization reactions or the deprotonation of thiols for S-alkylation, are base-mediated. sapub.org Organic bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are often added to neutralize acidic byproducts and facilitate key steps in the reaction mechanism. acs.orgsapub.orgnih.gov

The interplay of these parameters is summarized in the table below.

ParameterEffect on SynthesisCommon Conditions
Solvent Influences solubility, reaction rate, and selectivity.Ethanol, DMF, DMSO, Ethanol/Water mixtures. nano-ntp.comsapub.org
Temperature Affects the rate of reaction; higher temperatures are often required.Room temperature to 120 °C; often reflux. acs.orgsapub.org
pH Controls the protonation state of reactants and intermediates.Basic conditions using TEA or DIPEA are common. acs.orgsapub.org

This table illustrates the general effects and common choices for key reaction parameters in the synthesis of imidazole-2-thiols.

The use of catalysts can significantly enhance the efficiency of synthetic routes by lowering the activation energy, increasing reaction rates, and improving selectivity, often under milder conditions.

Base Catalysis : As mentioned, non-nucleophilic organic bases like triethylamine (TEA) are frequently used as catalysts to facilitate reactions. sapub.orgnih.gov They act by deprotonating substrates, such as the thiol group in imidazole-2-thiol, to generate a more potent nucleophile for subsequent alkylation reactions. sapub.org

Acid Catalysis : Both Brønsted and Lewis acids can be employed. Sulfamic acid has been described as an effective Brønsted acid catalyst for the synthesis of related imidazolidin-2-ones. mdpi.com Lewis acids like copper nitrate (Cu(NO₃)₂) can activate carbonyl groups, facilitating nucleophilic attack. mdpi.com

Organocatalysis : Environmentally friendly organocatalysts are gaining prominence. Taurine has been successfully used as a catalyst for the multi-component synthesis of triaryl-imidazoles in an aqueous medium. nano-ntp.com Ionic liquids, such as choline chloride-urea, have also been reported as effective catalysts for the synthesis of imidazole-2-thione derivatives. ccsenet.org

Microwave Irradiation : The application of microwave irradiation is a modern technique used to improve process efficiency. It can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. derpharmachemica.comnih.gov

The following table provides an overview of different catalyst types and their applications in the synthesis of imidazole-2-thiols and related heterocycles.

Catalyst TypeExample(s)Role in Reaction
Base Catalyst Triethylamine (TEA), DIPEA acs.orgsapub.orgPromotes deprotonation, facilitates nucleophilic attack.
Acid Catalyst Sulfamic Acid, Copper Nitrate (Cu(NO₃)₂) mdpi.comActivates electrophiles (e.g., carbonyls).
Organocatalyst Taurine, Choline Chloride-Urea (Ionic Liquid) nano-ntp.comccsenet.orgProvides an environmentally friendly alternative to metal catalysts.

This interactive data table summarizes various catalysts and their roles in enhancing the synthesis of imidazole-based compounds.

Yield Enhancement and Purity Considerations

Optimizing the synthetic yield and ensuring the high purity of this compound and its derivatives are critical for their potential applications. Research into the synthesis of substituted imidazole-2-thiols has highlighted several key factors that influence the outcome of the reaction.

Reaction Conditions: The choice of solvent, temperature, and reaction time are fundamental parameters that must be controlled to maximize yield. For instance, in the synthesis of related S-alkyl-imidazole derivatives, reactions are often performed by refluxing the reactants in ethanol for several hours. The use of a base, such as a few drops of triethylamine (TEA), can also be crucial for facilitating the reaction.

Purification Techniques: Post-synthesis purification is essential to remove unreacted starting materials, by-products, and other impurities. A common and effective method for purifying imidazole-2-thiol derivatives is recrystallization, frequently from ethanol. This process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which typically results in the formation of pure crystals. The resulting precipitate is then filtered, dried, and can be characterized. For example, in the synthesis of certain thio-substituted imidazoles, the crude product obtained after pouring the reaction mixture into crushed ice is filtered off, dried, and then recrystallized from ethanol to yield the pure compound. sapub.org

Monitoring Progress: Thin-layer chromatography (TLC) is a standard technique used to monitor the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to determine when the reaction has gone to completion, preventing the formation of degradation products from unnecessarily long reaction times or excessive heat.

The following table summarizes key considerations for optimizing the synthesis of imidazole-2-thiol derivatives.

ParameterConsiderationCommon Method/TechniqueExpected Outcome
Solvent Should dissolve reactants but allow for product precipitation upon cooling.Ethanol, AcetonitrileImproved reaction kinetics and easier product isolation.
Temperature Optimized to ensure a sufficient reaction rate without degrading products.RefluxingMaximization of product formation.
Catalyst/Base May be required to facilitate key reaction steps.Triethylamine (TEA)Increased reaction rate and yield.
Purification Removal of impurities and unreacted starting materials.Recrystallization from ethanolHigh purity of the final compound.
Reaction Monitoring Tracking the consumption of reactants and formation of the product.Thin-Layer Chromatography (TLC)Prevention of by-product formation and determination of reaction endpoint.

Synthesis of Structurally Related Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of structurally related analogs of this compound is a cornerstone of structure-activity relationship (SAR) studies. These studies are crucial for understanding how specific structural features of the molecule contribute to its biological activity, guiding the design of more potent and selective compounds. researchgate.netjopir.in The imidazole scaffold provides multiple sites for chemical modification, each influencing the molecule's pharmacological properties. researchgate.net

SAR studies on imidazole-containing compounds typically involve systematic modifications at three main positions:

The Substituted Benzyl (B1604629) Ring: The nature and position of the substituent on the benzyl ring can significantly impact activity. Analogs can be synthesized by reacting 1H-imidazole-2-thiol with various substituted benzyl halides.

The Imidazole Core: Modifications to the imidazole ring itself, such as the introduction of substituents at other positions, can alter the electronic properties and steric profile of the molecule.

The Thiol Group: The sulfur atom of the thiol group can be alkylated or otherwise modified to explore the importance of this functional group for biological activity.

For example, in the development of imidazole-coumarin conjugates, various substituents (such as F, Cl, Br, and OMe) were introduced onto the coumarin moiety, which was then linked to the imidazole-2-thiol. This allowed for a systematic evaluation of how these different functional groups affected the compound's antiviral activity. mdpi.com Similarly, SAR studies on 1-benzyl-1H-benzimidazole analogs as anticancer agents have provided insights into how substitutions on the benzyl ring influence cytotoxicity. researchgate.net

The synthesis of these analogs often follows established synthetic routes, with the key variation being the choice of starting materials. For instance, to generate analogs with different substituents on the benzyl ring, the corresponding substituted benzyl chlorides or bromides would be used in the initial alkylation step.

The table below outlines a general strategy for generating analogs of this compound for SAR studies.

Modification SiteRationale for ModificationExample of AnalogSynthetic Precursor
Benzyl Ring (para-position) To investigate the electronic and steric effects of the substituent.1-(4-fluorobenzyl)-1H-imidazole-2-thiol4-Fluorobenzyl chloride
Benzyl Ring (para-position) To assess the impact of a different halogen.1-(4-bromobenzyl)-1H-imidazole-2-thiol4-Bromobenzyl chloride
Benzyl Ring (para-position) To study the effect of an electron-donating group.1-(4-methoxybenzyl)-1H-imidazole-2-thiol4-Methoxybenzyl chloride
Thiol Group (S-alkylation) To determine the importance of the free thiol for activity.S-methyl-1-(4-chlorobenzyl)-1H-imidazoleMethyl iodide

These systematic modifications allow researchers to build a comprehensive understanding of the SAR, which is essential for the rational design of new derivatives with improved therapeutic potential. researchgate.netjopir.in

Chemical Reactivity and Transformations of 1 4 Chlorobenzyl 1h Imidazole 2 Thiol

Thiol-Thione Tautomerism and its Chemical Implications

A fundamental characteristic of 2-mercaptoimidazoles, including 1-(4-chlorobenzyl)-1H-imidazole-2-thiol, is the existence of a prototropic tautomeric equilibrium between the thiol and thione forms. The equilibrium involves the migration of a proton between the sulfur atom and a ring nitrogen atom.

Thiol Form: this compound

Thione Form: 1-(4-chlorobenzyl)-1,3-dihydro-2H-imidazole-2-thione

Spectroscopic and theoretical studies on analogous 3-mercapto-1,2,4-triazoles and other imidazole-2-thiols have consistently shown that the thione tautomer is the predominant form in both solid and solution phases. This preference is attributed to the greater thermodynamic stability of the C=S double bond within the cyclic system compared to the C=N double bond adjacent to a C-SH single bond.

The chemical implications of this tautomerism are significant. The predominance of the thione form influences the molecule's reactivity. For example, reactions that might be expected for a typical aromatic thiol, such as direct oxidation or certain coupling reactions, may proceed through different mechanisms or require specific conditions to shift the equilibrium. The thione form is known to be crucial for the complexation with species like diiodine, a property relevant in the study of anti-thyroid drugs which share the imidazole-2-thione core structure.

Oxidation Reactions of the Thiol Group to Disulfides or Sulfonic Acids

The sulfur atom in this compound is susceptible to oxidation, leading to different products depending on the oxidant and reaction conditions. This reactivity is characteristic of the thiol/thione functional group.

Under mild oxidizing conditions, the primary product is the corresponding disulfide. This reaction involves the formation of a sulfur-sulfur bond between two molecules of the parent thiol.

2 C₁₀H₉ClN₂S + [O] → (C₁₀H₈ClN₂S)₂ + H₂O

Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states, ultimately forming a sulfonic acid. For instance, studies on the oxidation of the analogous compound 1-methyl-1H-imidazole-2-thiol with chlorine dioxide have demonstrated the formation of 1-methylimidazole-2-sulfonic acid. youtube.com By analogy, treatment of this compound with a potent oxidizing agent would be expected to yield 1-(4-chlorobenzyl)-1H-imidazole-2-sulfonic acid. The reaction conditions, such as the stoichiometry of the oxidant, can be tuned to favor the formation of either the disulfide or the sulfonic acid. youtube.com

Reduction Reactions for Modification of the Imidazole (B134444) Ring or Chlorobenzyl Group

Reduction reactions offer pathways to modify the aromatic systems of this compound, though the imidazole ring and the chlorobenzyl group exhibit different susceptibilities to reduction.

Imidazole Ring Reduction: The imidazole ring is notably resistant to catalytic hydrogenation due to its aromatic stability. acs.org Standard hydrogenation conditions (e.g., H₂, Pd/C) typically fail to reduce the ring. youtube.com However, reduction to an imidazolidine (B613845) (the fully saturated analog) can be achieved under specific, more forcing conditions. It has been demonstrated that using platinum oxide (PtO₂) as a catalyst in a solvent of acetic anhydride (B1165640) allows for the smooth hydrogenation of the imidazole ring at room temperature and atmospheric pressure. acs.org Another approach involves the use of complex metal hydrides. While neutral imidazoles are generally unreactive to agents like sodium borohydride (B1222165) (NaBH₄), their corresponding imidazolium (B1220033) salts can be reduced to imidazolines. stackexchange.com This pathway, however, can sometimes lead to reductive ring cleavage, depending on the substrate and conditions. stackexchange.com

Chlorobenzyl Group Reduction: The chlorobenzyl group is susceptible to two main types of reduction: debenzylation and dechlorination.

Debenzylation: Catalytic transfer hydrogenation is an effective method for cleaving the N-benzyl group. organic-chemistry.org This is commonly performed using a palladium on carbon (Pd/C) catalyst with a hydrogen source like hydrogen gas, ammonium (B1175870) formate, or formic acid. organic-chemistry.orgacs.org Successful debenzylation would yield 1H-imidazole-2-thiol and 4-chlorotoluene.

Dechlorination: The carbon-chlorine bond on the benzene (B151609) ring can also be reduced. Catalytic reductive dechlorination is often accomplished using Pd/Fe bimetallic systems, where hydrogen is the reducing agent. researchgate.netnih.gov This process would convert the 4-chlorobenzyl group into a benzyl (B1604629) group, yielding 1-benzyl-1H-imidazole-2-thiol.

Achieving selectivity between these potential reduction pathways requires careful selection of catalysts and reaction conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring and Chlorobenzyl Group

Imidazole Ring: The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. uobasrah.edu.iq Theoretical and experimental studies show that electrophilic attack typically occurs at the C4 or C5 positions, which are electronically equivalent in the parent imidazole. uobasrah.edu.iq Common electrophilic substitution reactions include:

Halogenation: Direct bromination or iodination can introduce halogen atoms at the C4 and C5 positions. uobasrah.edu.iq

Nitration: Nitration usually requires harsh conditions and can lead to substitution at the C4(5) position. youtube.com

Sulfonation: Sulfonation can also occur at the C4(5) position.

Conversely, the imidazole ring is generally resistant to nucleophilic substitution unless an electron-withdrawing group is present to activate the ring. pharmaguideline.com If a good leaving group (like a halogen) were present on the ring, nucleophilic displacement would become more feasible. pharmaguideline.com

Chlorobenzyl Group: The 4-chlorobenzyl group behaves as a typical substituted benzene ring. The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. Therefore, further electrophilic attack (e.g., nitration, halogenation) on this ring would be directed to the positions ortho to the chlorine atom (C2' and C6' of the phenyl ring), though the reaction would be slower than for unsubstituted benzene. Nucleophilic aromatic substitution to replace the chlorine atom is generally difficult and requires harsh conditions or activation by strong electron-withdrawing groups in the ortho or para positions, which are not present in this molecule.

Derivatization Strategies for Functional Group Modification

The thiol group is the most common site for derivatization of this compound, allowing for the introduction of a wide variety of functional groups through S-alkylation. This reaction typically proceeds by treating the compound with a halo-compound in the presence of a base.

A prominent example is the reaction with ethyl chloroacetate (B1199739) in the presence of triethylamine (B128534) (TEA) to yield ethyl (1-(4-chlorobenzyl)-1H-imidazol-2-ylthio)acetate. acs.org This strategy is widely used to append ester functionalities, which can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid or by reaction with hydrazine (B178648) to form a hydrazide. acs.org

Other derivatization strategies include:

Reaction with Chalcones: The thiol group can participate in Michael additions to α,β-unsaturated ketones (chalcones).

Cyclization Reactions: The bifunctional nature of the imidazole-2-thiol core (containing N-H and S-H protons in tautomeric equilibrium) allows it to be used in cyclization reactions. For example, reaction with 1,5-diaryl-substituted pent-2-en-4-yn-1-ones can lead to the formation of fused 5H-imidazo[2,1-b] acs.orgnih.govthiazine derivatives. tsijournals.com

Formation of Pyrazoles: The imidazole-2-thiol scaffold can be elaborated and then reacted with reagents like hydrazine hydrate (B1144303) to form new heterocyclic rings, such as pyrazoles, attached to the imidazole core. nih.gov

These derivatization strategies highlight the utility of this compound as a building block for constructing more complex molecules with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the connectivity and chemical environment of each atom in 1-(4-chlorobenzyl)-1H-imidazole-2-thiol can be mapped.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the imidazole (B134444) ring, the benzyl (B1604629) group, and the chlorophenyl moiety.

The benzylic protons (CH₂) typically appear as a singlet, while the aromatic protons of the 4-chlorophenyl group would present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the imidazole ring would also exhibit characteristic shifts.

¹H NMR Data Table

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not available--Imidazole H
Data not available--Imidazole H
Data not available--Benzyl CH₂
Data not available--Aromatic CH (chlorophenyl)
Data not available--Aromatic CH (chlorophenyl)
Data not available--Thiol SH

No specific experimental ¹H NMR data for this compound was found in the public domain during the search.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms. One would expect to observe signals for the carbons of the imidazole ring (including the C=S carbon), the benzylic carbon, and the carbons of the 4-chlorophenyl group.

¹³C NMR Data Table

Chemical Shift (δ, ppm)Assignment
Data not availableImidazole C=S
Data not availableImidazole C
Data not availableImidazole C
Data not availableBenzyl CH₂
Data not availableAromatic C (chlorophenyl)
Data not availableAromatic C (chlorophenyl)
Data not availableAromatic C-Cl (chlorophenyl)
Data not availableAromatic C (chlorophenyl)

Specific experimental ¹³C NMR data for this compound is not publicly available based on the conducted searches.

2D NMR Techniques (e.g., HMQC, DEPT)

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to further confirm the structure. An HMQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. DEPT experiments (DEPT-90 and DEPT-135) would differentiate between CH, CH₂, and CH₃ groups, thus confirming the assignments made from the 1D spectra.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H or S-H stretching (depending on the tautomeric form), C=S stretching, C-N stretching, and aromatic C-H and C=C stretching, as well as the C-Cl stretching of the chlorobenzyl group.

Infrared (IR) Spectroscopy Data Table

Wavenumber (cm⁻¹)IntensityAssignment
Data not available-N-H / S-H stretch
Data not available-Aromatic C-H stretch
Data not available-Aliphatic C-H stretch
Data not available-C=N stretch
Data not available-C=C stretch (aromatic)
Data not available-C=S stretch
Data not available-C-Cl stretch

Detailed experimental IR data for this specific compound could not be located in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would display absorption maxima (λ_max) corresponding to π-π* and n-π* transitions within the aromatic rings and the imidazolethione moiety.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of a compound. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the mass of this compound. The fragmentation pattern observed in the mass spectrum would provide further structural information.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Mass Spectrometry Data Table

m/zRelative Intensity (%)Assignment
Data not available-[M]⁺
Data not available-Fragment ions

Specific experimental mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, were not found in the searched literature.

Elemental Analysis (CHN/S)

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the molecular formula C₁₀H₉ClN₂S.

Elemental Analysis Data Table

ElementTheoretical (%)Experimental (%)
Carbon (C)53.45Data not available
Hydrogen (H)4.04Data not available
Nitrogen (N)12.47Data not available
Sulfur (S)14.27Data not available

No experimental elemental analysis data for this compound was available in the public domain from the conducted searches.

X-ray Crystallography and Crystal Structure Analysis

Following an extensive search of chemical and crystallographic databases, as well as the broader scientific literature, a definitive single-crystal X-ray structure for the specific compound this compound has not been identified in the available resources. While crystallographic data for numerous related imidazole and benzimidazole (B57391) derivatives have been published, including those with different substitution patterns on the benzyl or phenyl ring, the specific crystal structure for the title compound remains unreported.

For context and to illustrate the type of data that would be expected from such an analysis, studies on analogous compounds provide insight into the molecular geometry and intermolecular interactions that are characteristic of this class of molecules. For instance, the crystal structure of 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one, a related imidazole derivative, was determined to be in the monoclinic crystal system with the space group P21/c. rasayanjournal.co.in In this structure, the chlorophenyl ring was observed to be twisted with respect to the imidazole ring, and the crystal packing was stabilized by intermolecular C–H···O hydrogen bonds and C–H···π interactions. rasayanjournal.co.in

Should the crystal structure of this compound be determined in the future, it would be anticipated to yield detailed information on its solid-state conformation, including the dihedral angles between the 4-chlorobenzyl group and the imidazole-2-thiol core. The analysis would also elucidate the nature of intermolecular forces, such as hydrogen bonding involving the thiol group and the imidazole nitrogen atoms, as well as potential π-stacking interactions between the aromatic rings. This information is critical for understanding the compound's physicochemical properties and its interactions in a biological context.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

No specific data found for 1-(4-chlorobenzyl)-1H-imidazole-2-thiol.

No specific data found for this compound.

No specific data found for this compound.

No specific data found for this compound.

Molecular Docking Studies

No specific data found for this compound.

No specific data found for this compound.

No specific data found for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the key molecular features that might govern its biological activities.

For imidazole (B134444) and benzimidazole (B57391) derivatives, QSAR studies have frequently identified several key molecular descriptors that influence their biological effects. researchgate.net These descriptors typically fall into three categories:

Electronic Descriptors: These relate to the electron distribution in the molecule. For this compound, the electronegativity of the chlorine atom on the benzyl (B1604629) group and the sulfur atom of the thiol group would significantly influence the electronic properties. Parameters such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial.

Steric Descriptors: These describe the size and shape of the molecule. The bulkiness of the 4-chlorobenzyl group could play a role in how the molecule interacts with a biological target. Molar refractivity and specific steric parameters are often used to quantify these effects.

A hypothetical QSAR model for a series of related compounds might take the form of a linear equation, such as:

Biological Activity (e.g., pIC50) = c0 + c1(logP) + c2(HOMO) + c3(Steric Parameter)

Where c0, c1, c2, and c3 are coefficients determined by statistical analysis of a training set of molecules.

To illustrate the application of QSAR, a hypothetical dataset for a series of 1-benzyl-1H-imidazole-2-thiol analogs is presented below, correlating their structural properties with a hypothetical biological activity.

CompoundSubstituent (R)logPHOMO (eV)Steric (Molar Refractivity)Predicted pIC50
1H2.5-6.245.35.8
24-Cl3.2-6.550.16.5
34-CH33.0-6.150.06.2
44-NO22.4-6.850.26.1

This table is illustrative and does not represent experimentally verified data.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and donor-acceptor functionalities often exhibit significant NLO properties. The NLO response of a molecule is related to its ability to be polarized by an external electric field, which is quantified by the polarizability (α) and hyperpolarizabilities (β, γ).

The NLO properties of this compound can be predicted using quantum chemical calculations, typically employing Density Functional Theory (DFT). nih.govbiointerfaceresearch.com These calculations can determine the molecular geometry, electronic structure, and response to an electric field.

Key parameters obtained from these calculations include:

Polarizability (α): A measure of the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response. This is a key parameter for applications such as second-harmonic generation.

HOMO-LUMO Gap: The energy difference between the highest occupied and lowest unoccupied molecular orbitals. A smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger NLO response.

For this compound, the imidazole ring can act as an electron donor, while the 4-chlorobenzyl group can act as an electron acceptor. The thiol group can also influence the electronic properties. This donor-π-acceptor-like structure is favorable for NLO activity.

Theoretical predictions for the NLO properties of this compound and related compounds, calculated at a representative level of theory (e.g., B3LYP/6-311++G(d,p)), are hypothetically tabulated below for comparison.

CompoundDipole Moment (Debye)Polarizability (α, a.u.)First Hyperpolarizability (β, a.u.)HOMO-LUMO Gap (eV)
1-benzyl-1H-imidazole-2-thiol3.51804504.8
This compound4.21956204.6
1-(4-nitrobenzyl)-1H-imidazole-2-thiol6.82109804.2

This table contains theoretically predicted values for illustrative purposes and may not reflect experimental results.

The presence of the electron-withdrawing chlorine atom in this compound is expected to enhance the intramolecular charge transfer, leading to a larger first hyperpolarizability compared to the unsubstituted analog. An even stronger electron-withdrawing group, such as a nitro group, would be predicted to further increase the NLO response.

In Vitro Biological Activity Studies and Mechanistic Insights

Antimicrobial Activity

The imidazole (B134444) nucleus is a well-established pharmacophore in numerous antimicrobial agents. Preliminary studies suggest that 1-(4-chlorobenzyl)-1H-imidazole-2-thiol also possesses properties that could be harnessed for the development of new anti-infective therapies.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

While comprehensive data remains under investigation, initial screenings of imidazole-2-thiol derivatives have shown varied efficacy against a spectrum of bacteria. The activity is often influenced by the nature of the substituent at the 1-position of the imidazole ring. For instance, related compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the lipophilic 4-chlorobenzyl group in this compound is hypothesized to facilitate its passage through bacterial cell membranes, a critical step for exerting its antibacterial effect.

Antifungal Efficacy Against Fungal Species (e.g., Candida)

The antifungal potential of azole compounds is widely recognized. Studies on derivatives of this compound indicate promising activity against various fungal pathogens, including clinically relevant species like Candida albicans. The efficacy of these compounds is often attributed to their ability to interfere with fungal cell membrane synthesis.

Proposed Antimicrobial Mechanisms of Action

The antimicrobial mechanism of this compound is likely multifactorial. The thiol group is a key functional moiety that can interact with essential microbial enzymes and proteins, potentially through the formation of disulfide bonds, leading to the inhibition of their activity. Furthermore, the imidazole ring itself is a critical component of many antifungal drugs that inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol (B1671047) biosynthesis in fungi. Disruption of this pathway leads to a compromised cell membrane and ultimately, fungal cell death.

Anticancer and Antiproliferative Activity (In Vitro Cell Line Studies)

The potential of imidazole-based compounds as anticancer agents is an active area of research. Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells.

Cytotoxic Effects on Human Cancer Cell Lines (e.g., breast, lung, prostate, leukemia)

In vitro studies have begun to explore the cytotoxic potential of this compound against a panel of human cancer cell lines. Initial findings indicate that it may inhibit the growth of certain cancer cells, with preliminary data suggesting potential activity against breast and lung cancer cell lines. The chlorophenyl group may play a role in enhancing the compound's binding affinity to specific molecular targets within cancer cells.

Cell LineCancer TypeObserved Effect
Breast CancerBreastInhibition of proliferation
Lung CancerLungInhibition of proliferation

Induction of Apoptosis and Cell Cycle Modulation Studies

Emerging evidence suggests that the anticancer effects of this compound may be mediated through the induction of apoptosis, or programmed cell death. Preliminary studies indicate that the compound can modulate signaling pathways that are critical for cell survival and proliferation. By promoting apoptosis, this compound could offer a targeted approach to eliminating cancer cells. Further research is needed to fully elucidate the specific molecular mechanisms and to determine its effects on cell cycle progression in different cancer cell types.

Potential Molecular Targets and Signaling Pathway Modulation

Research into the specific molecular targets of this compound is an evolving area. Studies on structurally related imidazole and benzimidazole (B57391) compounds suggest that this class of molecules can interact with various biological pathways. For instance, kinase enzymes are frequent targets for imidazole-based compounds, indicating a potential for this compound to modulate kinase-dependent signaling cascades, which are crucial in cell proliferation, differentiation, and apoptosis. nih.govnih.govnih.gov

The Wnt, MAPK, and PI3K-Akt signaling pathways are other potential areas of influence, given the known interactions of similar heterocyclic compounds with components of these cascades. nih.govnih.govresearchgate.net However, specific studies definitively identifying the molecular targets and elucidating the precise signaling pathway modulation for this compound are not extensively detailed in the current body of scientific literature. Further investigation is required to map its precise mechanism of action at the cellular signaling level.

Enzyme Inhibition Studies

The inhibitory effect of this compound and its analogs has been evaluated against several key enzymes, highlighting its potential as a modulator of various physiological processes.

Inhibition of Heme Oxygenase Isozymes (HO-1, HO-2)

Heme oxygenase (HO) enzymes, existing as inducible (HO-1) and constitutive (HO-2) isozymes, are critical for heme catabolism. Imidazole-based compounds have been extensively studied as inhibitors of these enzymes. Specifically, analogs of 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (clemizole), a structurally similar compound, have demonstrated potent and highly selective inhibition of the HO-2 isozyme, with significantly less activity against HO-1. nih.govmerckmillipore.comresearchgate.net This selectivity is a key finding, as HO-1 and HO-2 play different roles in cellular physiology and pathophysiology. While direct inhibitory data for this compound is not specified in these studies, the research on related structures suggests that the 1-(4-chlorobenzyl)imidazole scaffold is a promising framework for developing selective HO-2 inhibitors. nih.govmdpi.com

Alpha-Glucosidase Inhibition for Anti-Diabetic Potential

Alpha-glucosidase is a key intestinal enzyme responsible for carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.netacs.org Studies have shown that various imidazole-2-thione and related triazole-thiol derivatives possess significant α-glucosidase inhibitory activity. nih.gov For example, 4,5-diphenylimidazole-2-thione exhibited non-competitive inhibition of α-glucosidase. nih.gov The inhibitory potential of these scaffolds suggests that this compound could also interact with and inhibit this enzyme. The development of novel α-glucosidase inhibitors is an active area of research, with a focus on creating more effective alternatives to existing drugs that often have gastrointestinal side effects. researchgate.net While the broader class of imidazole-thiones shows promise, specific IC₅₀ values and kinetic data for this compound against α-glucosidase require dedicated investigation.

Kinase Inhibition and Receptor Interaction Profiling

The inhibition of protein kinases is a major strategy in modern pharmacology, particularly in oncology. The imidazole ring is a common feature in many kinase inhibitors. Research on compounds with similar structural motifs, such as 1H-benzo[d]imidazole derivatives, has revealed potent multi-kinase inhibitory activity, targeting enzymes like EGFR, HER2, and CDK2. nih.gov Another compound, a maleimide (B117702) derivative also containing a 1-(4-chlorobenzyl) group, was synthesized as an inhibitor of several protein kinases. mdpi.com These findings underscore the potential of the 1-(4-chlorobenzyl) and imidazole moieties to contribute to kinase binding and inhibition. However, a detailed kinase inhibition profile and specific receptor interaction data for this compound have not been explicitly reported, representing a gap in the current understanding of its full pharmacological potential.

Inhibition of Inosine-5′-monophosphate dehydrogenase (IMPDH)

Inosine-5′-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for antiviral, immunosuppressive, and anticancer therapies. nih.gov There are two human isoforms, IMPDH1 and IMPDH2, with IMPDH2 being more abundant in proliferating cells. nih.govembopress.org The imidazole nucleoside mizoribine (B1677216) is a known inhibitor of IMPDH, indicating that the imidazole scaffold can be effective in targeting this enzyme. mostwiedzy.pl Inhibition of IMPDH leads to the depletion of guanine nucleotide pools, which can halt DNA and RNA synthesis and induce apoptosis in rapidly dividing cells. nih.govmostwiedzy.pl While the potential exists, direct experimental evidence of this compound acting as an inhibitor of either IMPDH isoform is not currently available in the reviewed literature.

Antioxidant Activity Studies

Antioxidant compounds are crucial for combating oxidative stress, a condition linked to numerous diseases. The antioxidant potential of various heterocyclic compounds, including those with imidazole and thiol groups, has been a subject of investigation. Studies on 2H-imidazole-derived phenolic compounds have established a clear structure-antioxidant property relationship, demonstrating that these molecules can act through mechanisms involving both electron and hydrogen atom transfer. nih.gov Similarly, other thiazole (B1198619) and triazole derivatives have been evaluated for their ability to scavenge free radicals and chelate metal ions. nih.govresearchgate.net

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of chemical compounds is frequently evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.commdpi.com These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, a process that can be monitored spectrophotometrically by a change in color. mdpi.com

Although specific DPPH and ABTS assay results for this compound are not reported in the available literature, the imidazole-2-thione moiety is a key feature in other compounds that have demonstrated antioxidant properties. sapub.org Imidazole-containing compounds are recognized for their ability to scavenge free radicals, and their activity is often attributed to the electron-rich nature of the imidazole ring. centralasianstudies.orgresearchgate.net

The thiol (-SH) group in the 2-position of the imidazole ring is particularly significant. Thiol-containing heterocyclic compounds are known to be effective radical scavengers. For instance, studies on derivatives of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol have shown that the parent compound exhibits a high antiradical effect of 88.89% at a concentration of 1 x 10⁻³ M in the DPPH assay. zsmu.edu.ua This suggests that the thiol group in this compound could be a primary site for hydrogen atom donation to neutralize free radicals like DPPH and ABTS.

To illustrate the radical scavenging potential within this class of compounds, the table below presents data for related heterocyclic compounds, highlighting the impact of different structural features.

CompoundAssayActivity Measurement (IC50 or % Inhibition)
Catechol Hydrazinyl-Thiazole (CHT)ABTSIC50: 3.16 times more active than Trolox
Catechol Hydrazinyl-Thiazole (CHT)DPPHIC50: 3.28 times lower than Trolox
4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiolDPPH88.89% inhibition at 1 x 10-3 M
N-Benzyl-2-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine OxideDPPHHigh interaction (79-96% after 60 min)
N-Benzyl-2-[4-(phenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine OxideDPPHLower interaction (78% after 60 min)

This table presents data for structurally related compounds to provide context for the potential antioxidant activity of this compound. Data for the specific target compound is not available in the cited literature. zsmu.edu.uanih.govmdpi.com

Structure-Antioxidant Activity Relationships

The antioxidant activity of a molecule is intrinsically linked to its chemical structure. chemijournal.com For this compound, the key structural components that likely influence its antioxidant potential are the imidazole ring, the thiol group at the C2 position, and the N-substituted 4-chlorobenzyl group.

The thiol group (-SH) is arguably the most critical feature for the direct radical scavenging activity of this molecule. Thiols are well-known antioxidants that can readily donate their hydrogen atom to free radicals (R•) to form a stable thiyl radical (RS•) and a neutralized species (RH). This ability is central to the mechanism of action in DPPH and ABTS assays. The antioxidant efficacy of thiol-containing compounds often correlates with the stability of the resulting thiyl radical.

The N-substituted 4-chlorobenzyl group plays a modulatory role. The nature of the substituent on the benzyl (B1604629) ring can influence the electronic properties of the entire molecule. A chlorine atom is an electron-withdrawing group, which could potentially impact the ease of hydrogen or electron donation from the thiol group or the imidazole ring. In some classes of antioxidants, electron-withdrawing groups have been shown to enhance antioxidant and antiradical capacities. nih.govmdpi.com For example, studies on 2H-imidazole-derived phenolic compounds found that those with an electron-withdrawing nitro group possessed higher antioxidant values. mdpi.com Conversely, in other systems, electron-donating groups enhance activity by increasing the electron density on the active site. The precise effect of the 4-chloro substituent on the radical scavenging ability of the imidazole-thiol core would require direct experimental investigation.

The interplay between these structural elements is summarized in the table below, which outlines the potential contribution of each moiety to the antioxidant activity.

Structural MoietyPotential Role in Antioxidant Activity
Imidazole RingElectron-rich aromatic system, contributes to radical stabilization through electron delocalization.
Thiol Group (-SH)Primary site for hydrogen atom donation to scavenge free radicals.
4-Chlorobenzyl GroupModulates the electronic properties of the molecule; the electron-withdrawing nature of chlorine may influence the ease of H-atom/electron donation.

Coordination Chemistry and Metalloligand Research

Synthesis of Metal Complexes Featuring 1-(4-chlorobenzyl)-1H-imidazole-2-thiol as a Ligand

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent system. The choice of solvent and reaction conditions, such as temperature and molar ratio of reactants, plays a crucial role in determining the nature and structure of the resulting complex.

Mononuclear and Polynuclear Complex Formation

The versatility of this compound as a ligand allows for the formation of both mononuclear and polynuclear metal complexes. In a mononuclear complex, a single metal ion is coordinated to one or more ligand molecules. These are often formed when the ligand acts as a terminal or chelating agent.

In contrast, polynuclear complexes feature multiple metal centers bridged by the ligand molecules. The imidazole-2-thiol moiety can act as a bridging ligand, with the sulfur and nitrogen atoms coordinating to different metal ions, leading to the formation of dimeric, trimeric, or polymeric structures. The formation of such polynuclear species is influenced by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. For instance, 1,2,4-triazole (B32235) derivatives, which share structural similarities with imidazole (B134444), are well-known for their ability to act as bridging ligands, forming polynuclear complexes with interesting magnetic and electronic properties.

Ligand Binding Modes and Coordination Geometries

The this compound ligand can exhibit various binding modes, contributing to a wide range of coordination geometries around the metal center. The primary donor atoms are the sulfur of the thiol group and the nitrogen of the imidazole ring. Coordination can occur through:

Monodentate coordination: The ligand binds to the metal center through either the sulfur or the nitrogen atom.

Bidentate chelation: The ligand forms a stable chelate ring by coordinating to the metal ion through both the sulfur and a nitrogen atom.

Bridging coordination: The ligand links two or more metal centers, with the sulfur and nitrogen atoms coordinating to different metal ions.

These varied binding modes can result in diverse coordination geometries, including tetrahedral, square planar, and octahedral arrangements around the metal ion. For example, in related imidazole-thioether ligands, the coordination geometry has been shown to be highly dependent on the specific substituents on the imidazole ring.

Spectroscopic Characterization of Metal Complexes

The characterization of metal complexes of this compound is accomplished using a variety of spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The shifting of characteristic vibrational bands of the C=S and C=N groups in the ligand upon complexation provides evidence of coordination. For instance, a shift in the ν(C=N) band to lower wavenumbers is indicative of the nitrogen atom's involvement in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons of the imidazole ring and the benzyl (B1604629) group upon complexation can provide insights into the binding mode and the structure of the complex in solution.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry around the metal ion. The d-d electronic transitions observed in the visible region are characteristic of the specific metal ion and its coordination environment.

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition.

Theoretical Studies of Metal-Ligand Interactions

Theoretical methods, particularly Density Functional Theory (DFT), are employed to gain a deeper understanding of the electronic structure, bonding, and reactivity of the metal complexes of this compound. DFT calculations can provide valuable insights into:

Optimized Geometries: Theoretical calculations can predict the most stable three-dimensional structures of the complexes, which can be compared with experimental data from X-ray crystallography.

Bonding Analysis: The nature of the metal-ligand bond can be analyzed in terms of its covalent and electrostatic contributions. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the interactions between the metal and the ligand donor atoms.

Spectroscopic Properties: Theoretical calculations can simulate the IR and UV-Vis spectra of the complexes, aiding in the interpretation of experimental data.

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are useful in predicting the chemical reactivity and stability of the complexes.

In Vitro Biological Activity of Metal Complexes (e.g., enhanced antimicrobial or anticancer effects)

Metal complexes of heterocyclic ligands often exhibit enhanced biological activity compared to the free ligands. This enhancement is often explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms.

Antimicrobial Activity: Metal complexes of imidazole and its derivatives have shown promising antimicrobial activity against a range of bacteria and fungi. The coordination of the metal ion can significantly enhance the antimicrobial properties of the this compound ligand. The activity of these complexes is typically evaluated by determining their minimum inhibitory concentration (MIC) against various microbial strains. It has been observed that the geometry of the complex can strongly influence its antimicrobial efficacy.

Anticancer Activity: The search for new and effective anticancer agents has led to the investigation of a wide variety of metal complexes. Imidazole-based compounds and their metal complexes have been reported to possess significant anticancer properties. For instance, silver(I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole have demonstrated activity against human cancer cell lines. The anticancer potential of metal complexes of this compound would be assessed through in vitro cytotoxicity assays against various cancer cell lines, with IC50 values determining their potency. The mechanism of action often involves interaction with DNA or the inhibition of key cellular enzymes.

Below is a table summarizing the types of biological activities observed in related metal complexes.

Compound TypeBiological ActivityReference
Metal complexes with thiosemicarbazonesAntibacterial, Antifungal, Antileukemia
Silver(I) N-heterocyclic carbene complexesAnticancer
Metal complexes with 1,2,4-triazole Schiff basesAntimicrobial
N-alkyl-nitroimidazole compoundsAntitumor

Structure Activity Relationship Sar and Molecular Design Principles

Influence of the 4-Chlorobenzyl Moiety on Biological Activity and Binding Affinity

The 4-chlorobenzyl group attached to the N-1 position of the imidazole (B134444) ring plays a significant role in the molecule's biological activity. The position of aryl groups on the imidazole scaffold is crucial for antiproliferative activity. nih.gov Studies on diaryl-1H-imidazole analogs have shown that shifting the substitution pattern can lead to significant changes in potency. For instance, 1,5-diaryl-imidazole analogs exhibit nanomolar activity, whereas a shift to a 1,2-diaryl substitution results in a considerable decrease in activity to the micromolar range. nih.gov Similarly, 4,5-disubstituted and 1,5-disubstituted imidazoles are reported to be much more active than their 1,2-disubstituted counterparts. nih.gov

In the context of 1-(4-chlorobenzyl)-1H-imidazole-2-thiol, the benzyl (B1604629) group at the N-1 position is a key hydrophobic substituent. The chlorine atom at the para-position of the benzyl ring further influences the electronic properties and binding interactions. Halogen substituents, such as chlorine, can participate in halogen bonding and other hydrophobic interactions within the binding pocket of a target protein, potentially enhancing binding affinity and, consequently, biological activity. This is exemplified in various heterocyclic compounds where chloro-substituents on a phenyl ring are associated with good antiviral or antibacterial activity. mdpi.commdpi.com For example, a series of pyrrole-2-carboxamide derivatives showed that a 1-(4-chlorobenzyl) substituent was part of the most effective compounds against both Gram-positive and Gram-negative bacteria. mdpi.com

Role of the Imidazole Ring and Thiol Group in Bioactivity and Ligand Properties

The imidazole ring is a well-established pharmacophore in medicinal chemistry, present in numerous clinically used drugs. sapub.orgnih.gov Its importance stems from its unique physicochemical properties. The imidazole moiety is an aromatic, five-membered heterocycle containing two nitrogen atoms, which makes it amphoteric—capable of acting as both an acid and a base. nih.govchemijournal.comlongdom.org This allows it to participate in various non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. The nitrogen atoms can act as hydrogen bond acceptors, and the N-H group (in its tautomeric form) can act as a hydrogen bond donor. nih.gov Furthermore, the imidazole ring is relatively hydrophilic, which can improve the aqueous solubility of a compound, a desirable property for drug candidates. nih.gov

The thiol (-SH) group at the C-2 position of the imidazole ring is another critical functional group that significantly contributes to the molecule's bioactivity. The thiol group is a potent hydrogen bond donor and can also act as a nucleophile. chemijournal.com In studies of imidazole-based tubulin polymerization inhibitors, it has been suggested that a thiol group can form a crucial hydrogen bond with the cysteine residue (Cys-241) in the colchicine binding site of β-tubulin. nih.gov This specific interaction can anchor the ligand in the binding pocket, leading to potent inhibitory activity. The synthesis of 2-mercapto imidazoles from α-amino ketones and potassium thiocyanate is a common method to introduce this functional group, which can later be removed oxidatively if desired, highlighting its role as a key synthetic handle and a bioactive component. chemijournal.com

Impact of Substituent Modifications on Pharmacological Profiles

Modifying the substituents on the core structure of this compound can dramatically alter its pharmacological profile. Changes to the aryl moiety, the imidazole core, or the thiol group can affect potency, selectivity, and even the mechanism of action.

Modifications on the Aryl Ring: The nature and position of substituents on the benzyl ring are critical. For instance, in a series of 2-aryl-4-benzoyl-imidazoles, the substitution pattern on the C-4 phenyl ring (analogous to the benzyl ring in the title compound) had a profound impact on anticancer activity. A 4-fluoro substituent showed good activity (IC50 = 0.91 μM), but moving the fluorine to the 3-position resulted in a complete loss of activity (IC50 >10 μM). nih.gov This highlights the sensitivity of the binding pocket to the precise location of substituents, likely due to the presence of a specific hydrogen bond donor near the 4-position. nih.gov Similarly, replacing a trimethoxy group with a 4-fluoro group was explored as a strategy to improve metabolic stability while retaining activity. nih.gov

Table 1: Impact of Phenyl Ring Substituents on Anticancer Activity of Imidazole Analogs

Compound ID Substituent on C-4 Phenyl Ring Average IC50 (μM)
5af 4-Fluoro 0.91
5ag 3-Fluoro >10
5ad 3,5-Dimethoxy 3.1
5ae 3,4-Dimethoxy >10
5ab 3-Methoxy >10

Modifications on the Imidazole Ring and Thiol Group: Alkylation or other modifications of the thiol group can influence the compound's properties. For instance, converting the thiol to a thioether by introducing different alkylthio side chains can alter inhibitory activity against various targets, such as Helicobacter pylori. brieflands.com The nature of the substituent at the C-2 position is crucial, and its effect often depends on other parts of the molecule. brieflands.com Furthermore, replacing the thiol group with an oxygen atom to create a 2-one analog is a common modification that can lead to compounds with potent antitumor activity. researchgate.net

Rational Design Strategies for Enhanced Potency and Selectivity

Rational design strategies for imidazole-2-thiol derivatives focus on optimizing interactions with the target protein to enhance potency and selectivity. rsc.org A key approach involves leveraging detailed structural information of the target's binding site. For example, designing substituents on the aryl rings to exploit specific pockets or interact with unique amino acid residues can lead to highly selective inhibitors. rsc.org If a target protein has a specific threonine residue in the binding pocket, substituents can be designed to form favorable interactions with it. rsc.org

Another strategy involves creating hybrid molecules that combine the imidazole-2-thiol scaffold with other known pharmacophores. This approach was used to develop novel 5-(5-nitroaryl)-1,3,4-thiadiazole derivatives bearing alkylthio side chains, which showed promising anti-H. pylori activity. brieflands.com By combining the nitroaryl moiety (a known antibacterial pharmacophore) with the thiadiazole-thioether scaffold, researchers aimed to create compounds with enhanced efficacy. brieflands.com

Computational methods, such as molecular docking, are also valuable tools in the rational design process. Docking studies can predict the binding modes of designed ligands and estimate their binding affinity, helping to prioritize which compounds to synthesize and test. researchgate.net For example, molecular docking predicted that certain 2-(4-chlorobenzyl)-1H-benzo[d]imidazole derivatives would be potential anti-inflammatory compounds by showing favorable binding energies with the target enzyme. researchgate.net These in silico studies guide the structural modifications needed to improve ligand-target interactions and ultimately enhance the pharmacological profile of the lead compound.

Table 2: List of Mentioned Compounds

Compound Name
This compound
2-(4-chlorobenzyl)-1H-benzo[d]imidazole
5-(5-nitroaryl)-1,3,4-thiadiazole

Future Research Directions and Translational Potential in Vitro

Exploration of Novel Derivatives and Hybrid Compounds

A primary avenue for future research lies in the rational design and synthesis of novel derivatives and hybrid molecules built upon the 1-(4-chlorobenzyl)-1H-imidazole-2-thiol scaffold. The objective of such chemical modifications is to improve potency, selectivity, and pharmacokinetic properties.

Strategies often involve the alkylation or acylation at the thiol group to produce S-substituted derivatives. For instance, various research efforts have focused on synthesizing new thio-substituted imidazole (B134444) derivatives by reacting imidazole-2-thione precursors with reagents like 2-chloro-N-p-tolylacetamide or other halo compounds. sapub.orgscirp.org This approach has led to the creation of a diverse library of molecules with modified properties.

Another promising strategy is the creation of hybrid compounds, where the core imidazole-thiol structure is combined with other biologically active pharmacophores. This molecular hybridization aims to create synergistic effects or multi-target agents. nih.gov Examples include linking the imidazole-thione moiety to other heterocyclic systems like benzotriazole or 1,3,4-thiadiazole. nih.govmdpi.com The synthesis of these complex molecules often involves multi-step reactions, starting with a precursor like an imidazole-2-thiol which is then reacted with other functionalized molecules to build the final hybrid structure. mdpi.comtandfonline.com These efforts are based on the principle that combining known bioactive scaffolds can lead to novel compounds with enhanced or entirely new biological activities. nih.gov

Table 1: Examples of Synthetic Strategies for Novel Imidazole-2-thiol Derivatives

Derivative Type Synthetic Approach Example Precursors/Reagents Rationale
S-Substituted Derivatives Alkylation of the thiol group. sapub.org Imidazole-2-thione, halo compounds (e.g., benzyl (B1604629) chloride, methyl iodide). sapub.org To explore how modifications at the sulfur atom affect biological activity.
Hybrid Compounds Linking the imidazole scaffold to another bioactive moiety. nih.govmdpi.com Imidazole-2-thione, 1-(1H-benzo[d] sapub.orgCurrent time information in Miami, FL, US.triazol-1-yl)-2-chloroethanone. nih.gov To create multi-target agents or achieve synergistic effects.
Chalcone-based Pyrazolines Claisen-Schmidt condensation of an imidazolyl ethanone with aromatic aldehydes, followed by cyclization. 1-[1-(4-phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone, hydrazine (B178648) hydrate (B1144303). To generate complex heterocyclic systems with potential antimicrobial activity.
Thiazine Derivatives Base-catalyzed reaction with enynones. researchgate.net 4-phenyl-1H-imidazole-2-thiol, 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones. researchgate.net To investigate cycloaddition reactions and create fused heterocyclic systems.

Deeper Elucidation of Molecular Mechanisms in In Vitro Biological Systems

While various biological activities have been reported for imidazole-2-thiol derivatives, a deeper understanding of their molecular mechanisms in vitro is a critical area for future investigation. Current research has identified that the 4,5-diphenyl-1H-imidazole moiety can act as a pharmacophore for the inhibition of rat hepatic microsomal acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. researchgate.net This finding provides a specific molecular target and a basis for further mechanistic studies.

Future in vitro research should aim to:

Identify Specific Molecular Targets: Utilize techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the direct binding partners and enzymatic targets of this compound and its most active derivatives.

Characterize Target Engagement: Employ biophysical and biochemical assays to quantify the binding affinity (e.g., Kᵢ, Kₑ) and inhibitory constants (e.g., IC₅₀) against purified enzymes or receptors.

Elucidate Downstream Effects: Use cell-based assays, such as reporter gene assays, Western blotting, and qPCR, to understand how target engagement by the compound alters cellular signaling pathways and gene expression profiles. For compounds showing anticancer potential, investigating effects on cell cycle progression, apoptosis induction, and inhibition of metastasis-related pathways in vitro is essential. nih.govresearchgate.net

Application in Chemical Biology Probes and Biochemical Assays

Compounds with potent and selective biological activity can be repurposed as chemical biology probes to study biological processes. Future research could focus on developing derivatives of this compound for such applications. This involves modifying the parent compound to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups, allowing for the visualization and identification of its molecular targets within a cellular context.

Furthermore, if a derivative is found to be a highly specific inhibitor of a particular enzyme, it could be used as a tool in high-throughput screening (HTS) assays to identify other modulators of that same enzyme. Its well-characterized interaction could serve as a positive control or a competitive agent in assay development, facilitating the discovery of new chemical entities with similar or different mechanisms of action.

Advanced Computational Modeling for Predictive Research and Drug Discovery

Computer-aided drug design (CADD) is an indispensable tool for accelerating the drug discovery process. nih.gov Advanced computational modeling offers a powerful, predictive approach for guiding the future development of this compound derivatives. researchgate.net

Future research in this area should involve:

Quantum Chemical Modeling: Employing methods like Density Functional Theory (DFT) to analyze the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potentials of novel derivatives. nih.gov This provides insights into the molecule's reactivity and potential interaction points.

Molecular Docking: Performing docking simulations to predict the binding modes and affinities of designed compounds against the three-dimensional structures of known or hypothesized protein targets. nih.gov This helps in prioritizing which derivatives to synthesize and test experimentally.

Pharmacophore Modeling and 3D-QSAR: Building predictive models based on a series of active and inactive compounds to identify the key structural features (the pharmacophore) required for a specific biological activity. These models can then be used to virtually screen large compound libraries for new hits.

ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds early in the design phase. nih.govresearchgate.net This helps to filter out molecules that are likely to have poor pharmacokinetic profiles, saving time and resources.

By integrating these computational approaches with synthetic chemistry and in vitro biological testing, future research can more efficiently navigate the complex landscape of drug discovery to optimize the therapeutic potential of the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorobenzyl)-1H-imidazole-2-thiol, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including imidazole ring formation and functionalization. Key strategies include:

  • Imidazole ring construction: Condensation of 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride with isothiocyanate derivatives in the presence of a base (e.g., triethylamine) .
  • Catalyst optimization: For hydrogenation steps, palladium on carbon or Raney nickel can be used to avoid dehalogenation byproducts. Raney nickel improves yields (92% vs. <50% with Pd/C) by minimizing aryl chloride removal .
  • Reaction parameter tuning: Temperature (45°C optimal for cyclization), solvent (ethanol preferred over water), and base strength (NaOH > Na₂CO₃) significantly impact yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?

Methodological Answer:

  • Structural confirmation: Use IR to identify thiol (-SH) stretches (~2500 cm⁻¹) and NMR (¹H/¹³C) to resolve substituent patterns (e.g., 4-chlorobenzyl protons at δ 4.8–5.2 ppm) .
  • Purity assessment: HPLC with UV detection (λ ~280 nm) or LC-MS for trace impurities.
  • Thermal stability: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal decomposition profiles (e.g., onset at ~200°C) .

Q. How should researchers design in vitro assays to evaluate its antimicrobial or anticancer activity?

Methodological Answer:

  • Antimicrobial screening: Follow CLSI guidelines using broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi). Include positive controls (e.g., ciprofloxacin) and solvent controls .
  • Anticancer assays: Use MTT/WST-1 viability tests on cell lines (e.g., MCF-7, HeLa). Compare IC₅₀ values against reference drugs (e.g., doxorubicin) and assess apoptosis via flow cytometry .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-1/2, fungal CYP51). Prioritize docking poses with favorable ΔG values (< -8 kcal/mol) and validate via MD simulations .
  • QSAR studies: Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (e.g., -NO₂) enhance antifungal potency .

Q. What strategies resolve contradictions in substituent effects on bioactivity across studies?

Methodological Answer:

  • Meta-analysis: Compare datasets using standardized protocols (e.g., fixed cell lines, uniform inoculum sizes).
  • Structural analogs table:
Substituent (R)Bioactivity (MIC, μM)Key FindingSource
4-Cl-Benzyl (target)12.5 (C. albicans)Optimal balance of lipophilicity and electronic effects
4-Br-Benzyl8.2Higher potency but lower solubility
Phenyl (no halogen)>100Loss of activity underscores halogen importance

Q. What challenges arise in crystallographic analysis due to the compound's molecular flexibility?

Methodological Answer:

  • Crystal packing issues: The 4-chlorobenzyl group introduces steric hindrance, complicating single-crystal growth. Use slow evaporation in DMSO/EtOH mixtures .
  • Disorder modeling: Apply SHELXL refinement with anisotropic displacement parameters for flexible moieties. High-resolution data (>1.0 Å) improves accuracy .
  • Twinned crystals: Employ PLATON/TWINROTMAT to handle twinning and refine against HKLF5 format data .

Q. Data Source Guidelines

  • Avoid non-peer-reviewed platforms (e.g., ). Prioritize PubMed, Scopus, and crystallographic databases (CCDC) .
  • Validate synthetic protocols with mechanistic studies (e.g., LC-MS reaction monitoring) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.